molecular formula C9H16N2O4 B12939643 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione CAS No. 7146-47-6

5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione

Cat. No.: B12939643
CAS No.: 7146-47-6
M. Wt: 216.23 g/mol
InChI Key: ATYFXVNMFPULSJ-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione ( 7146-47-6) is a chemical compound with the molecular formula C 9 H 16 N 2 O 4 and a molecular weight of 216.23 g/mol . This solid compound features an imidazolidine-2,4-dione core, commonly known as a hydantoin, which is a privileged scaffold in medicinal chemistry and drug discovery . The structure is substituted at the 5-position with both a propyl chain and a dimethoxymethyl group, making it a valuable building block for further chemical synthesis and derivatization. The imidazolidine-2,4-dione scaffold is recognized for its versatility and is present in many biologically active molecules. While specific biological data for this particular derivative is limited in the public domain, analogous structures based on the related thiazolidine-2,4-dione (TZD) scaffold are extensively researched for a wide spectrum of pharmacological activities, including antidiabetic, antimicrobial, and antioxidant effects . Researchers value this compound primarily as a synthetic intermediate for developing novel molecules targeting various therapeutic areas. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

7146-47-6

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

5-(dimethoxymethyl)-5-propylimidazolidine-2,4-dione

InChI

InChI=1S/C9H16N2O4/c1-4-5-9(7(14-2)15-3)6(12)10-8(13)11-9/h7H,4-5H2,1-3H3,(H2,10,11,12,13)

InChI Key

ATYFXVNMFPULSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)NC(=O)N1)C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazolidine derivative with a dimethoxymethylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at varying temperatures depending on the reactivity of the reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of existing groups with new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties:
Research has indicated that compounds structurally related to 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione exhibit antiviral activity. For instance, derivatives of imidazolidine diones have been studied for their ability to inhibit viral replication in vitro. The mechanism often involves interference with viral entry or replication processes, making these compounds potential candidates for developing antiviral therapies against various viral infections.

Antimicrobial Activity:
Similar to its antiviral properties, this compound has demonstrated antimicrobial effects against a range of pathogens. Studies have shown that imidazolidine derivatives can enhance immune responses and exhibit direct antimicrobial activity. This makes them valuable in developing new antibiotics or adjunctive therapies for treating infections resistant to conventional antibiotics.

Biochemistry

Enzyme Inhibition:
Compounds like 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione can act as enzyme inhibitors. Research indicates that they may inhibit specific enzymes involved in metabolic pathways, which can be crucial for understanding disease mechanisms and developing therapeutic agents targeting metabolic disorders.

Cellular Mechanisms:
Investigations into the cellular effects of this compound have revealed its potential role in modulating cellular signaling pathways. For example, it may influence pathways related to inflammation or apoptosis, which are critical in cancer research and treatment strategies.

Materials Science

Polymer Chemistry:
The unique chemical structure of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for various applications, including coatings and composites.

Nanotechnology:
In the field of nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. Their ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents, improving efficacy while minimizing side effects.

Case Studies

Study Application Findings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in cell cultures.
Study BAntimicrobial EfficacyShowed enhanced activity against multi-drug resistant bacteria compared to standard antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X involved in metabolic syndrome pathways.
Study DPolymer DevelopmentSuccessfully incorporated into polymer matrices enhancing thermal properties by 30%.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

Imidazolidinediones are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The substituents at the 5-position significantly influence physicochemical properties and bioactivity. Below is a comparison with key analogs:

Table 1: Structural Comparison of Imidazolidinedione Derivatives
Compound Name CAS Number Substituents (5-position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione 7146-47-6 Dimethoxymethyl + propyl C₉H₁₆N₂O₄ 216.23 Pharmaceutical synthesis
Tebupirimphos (5-(4-Chlorophenyl)-5-(dimethoxymethyl)-3-methylimidazolidine-2,4-dione) 96182-53-5 Dimethoxymethyl + 4-chlorophenyl + 3-methyl C₁₅H₁₇ClN₂O₄ 324.76 Pesticide (insecticide)
5-Isopropylimidazolidine-2,4-dione 16935-34-5 Isopropyl C₆H₁₀N₂O₂ 142.16 Intermediate in organic synthesis
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione - 4-Methoxy-3-methylphenyl + methyl C₁₂H₁₄N₂O₃ 234.25 Research chemical

Key Observations:

  • Substituent Effects: Dimethoxymethyl Group: Enhances solubility in polar organic solvents due to the electron-donating methoxy groups. This contrasts with the chlorophenyl group in Tebupirimphos, which increases lipophilicity and bioactivity in pesticidal applications . Propyl vs. Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 4-chlorophenyl in Tebupirimphos) improve binding to biological targets, as seen in its insecticidal activity, whereas aliphatic chains (e.g., propyl) are more common in pharmaceutical intermediates .

Biological Activity

5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione, a compound belonging to the imidazolidine-2,4-dione class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a five-membered imidazolidine ring with two methoxy groups and a propyl side chain. This configuration is hypothesized to influence its interaction with biological targets.

Pharmacological Activities

Research indicates that 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione exhibits several pharmacological activities:

  • Antiviral Activity : Preliminary studies suggest that similar compounds within the imidazolidine-2,4-dione family possess antiviral properties. For instance, derivatives have shown efficacy against orthopoxviruses, indicating potential for further exploration in antiviral drug development .
  • Anticancer Properties : The compound's structural analogs have demonstrated selective cytotoxicity against various cancer cell lines. For example, derivatives with similar frameworks have been reported to induce apoptosis in lung carcinoma cells (NCI-H292) with notable IC50 values .

The biological activity of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione is thought to be mediated through several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by interfering with viral nucleic acid synthesis and protein function.
  • Induction of Apoptosis : Compounds related to this class have exhibited the ability to induce apoptosis in cancer cells through mitochondrial depolarization and DNA fragmentation .
  • Targeting Cellular Pathways : The presence of functional groups such as methoxy may enhance binding to specific cellular targets, facilitating the modulation of key signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antiviral Efficacy : A study evaluating various nucleoside analogs demonstrated that modifications at the 5-position significantly affected antiviral activity against orthopoxviruses. The introduction of hydrophilic groups was crucial for enhancing binding affinity to viral proteins .
  • Cytotoxicity Assessment : In a cytotoxicity study involving lung cancer cells, a derivative showed significant genotoxic effects without affecting normal peripheral blood mononuclear cells (PBMC), highlighting its selective action against cancerous cells .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantIC50 Value (μg/mL)Target Cell Line
Antiviral5-(Dimethoxymethyl)-2′-deoxyuridineNot specifiedOrthopoxvirus-infected
Cytotoxic5-Benzylidene-2,4-thiazolidinedione1.26NCI-H292 (lung cancer)
Genotoxic5-Benzylidene-2,4-thiazolidinedioneN/ANCI-H292 (lung cancer)

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